molecular formula C14H21FN2O2 B2638363 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea CAS No. 1797559-86-4

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea

Cat. No.: B2638363
CAS No.: 1797559-86-4
M. Wt: 268.332
InChI Key: NIEBDVLJCLAFFE-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methoxypropyl chain, and an isopropylurea moiety, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzonitrile with appropriate reagents to form the desired fluorophenyl intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in high-pressure autoclaves, utilizing catalysts such as platinum and carbon . The reaction conditions are carefully monitored to ensure high yield and purity of the final product. Techniques such as vacuum distillation and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluorophenyl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-isopropylurea is unique due to its combination of a fluorophenyl group, methoxypropyl chain, and isopropylurea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-10(2)17-13(18)16-9-14(3,19-4)11-7-5-6-8-12(11)15/h5-8,10H,9H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBDVLJCLAFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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